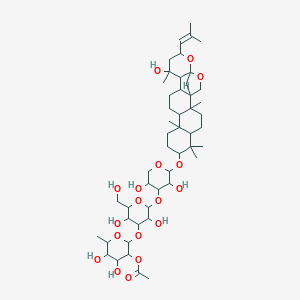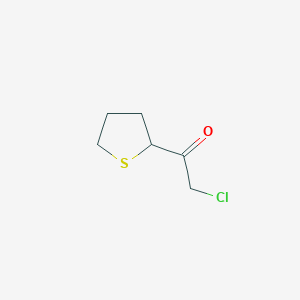
2-chloro-1-(thiolan-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-(thiolan-2-yl)ethan-1-one is a chiral compound with significant interest in various fields of chemistry and industry. It is characterized by the presence of a chlorine atom attached to the acetyltetrahydrothiophene ring, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-(thiolan-2-yl)ethan-1-one typically involves the chlorination of acetyltetrahydrothiophene. One common method includes the reaction of acetyltetrahydrothiophene with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-1-(thiolan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction can be employed to modify the acetyltetrahydrothiophene ring, potentially leading to the formation of new compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amide derivatives, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
2-chloro-1-(thiolan-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-(thiolan-2-yl)ethan-1-one involves its interaction with specific molecular targets. The chlorine atom and the acetyltetrahydrothiophene ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Chloroacetylthiophene: Lacks the tetrahydro ring, resulting in different reactivity and applications.
2-Bromoacetyltetrahydrothiophene: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior.
2-Chloroacetylpyrrole: Contains a pyrrole ring instead of tetrahydrothiophene, affecting its chemical properties.
Properties
CAS No. |
150398-72-4 |
|---|---|
Molecular Formula |
C6H9ClOS |
Molecular Weight |
164.65 g/mol |
IUPAC Name |
2-chloro-1-(thiolan-2-yl)ethanone |
InChI |
InChI=1S/C6H9ClOS/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2 |
InChI Key |
PKYVQGQRUGBWSU-UHFFFAOYSA-N |
SMILES |
C1CC(SC1)C(=O)CCl |
Canonical SMILES |
C1CC(SC1)C(=O)CCl |
Synonyms |
Ethanone, 2-chloro-1-(tetrahydro-2-thienyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



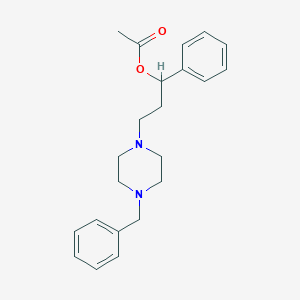

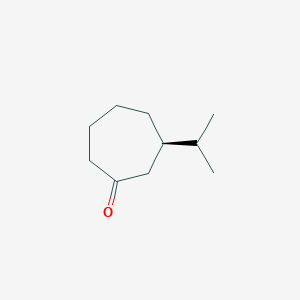

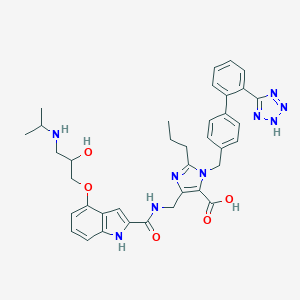

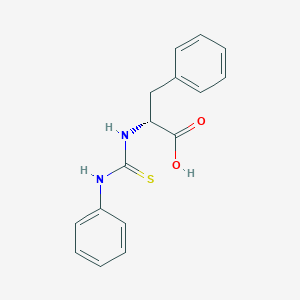



![7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B115153.png)
![methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B115156.png)
